molecular formula C14H22N2O5S B13402523 tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate

tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate

Cat. No.: B13402523
M. Wt: 330.40 g/mol
InChI Key: MEUACYDRISHUAQ-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate is a cyclopropane-derived carbamate compound featuring a tert-butyl carbamate group, a cyclopropylsulfonylcarbamoyl moiety, and an ethenyl substituent. Its stereochemical designation is (1R,2S), as noted in . For instance, structurally related compounds (e.g., AC1NQWCK in ) have demonstrated successful molecular docking with hypoxia-inducible factor-2 (HIF-2α, PDB: 4XT2), suggesting a role in cancer therapeutics.

Properties

IUPAC Name

tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5S/c1-5-9-8-14(9,15-12(18)21-13(2,3)4)11(17)16-22(19,20)10-6-7-10/h5,9-10H,1,6-8H2,2-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUACYDRISHUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)NS(=O)(=O)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can significantly enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), trifluoroacetic acid (TFA)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in the design of enzyme inhibitors and probes.

Medicine

Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new therapeutics .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate involves its interaction with specific molecular targets. The compound can form stable carbamate bonds with proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties are best understood through comparison with analogous tert-butyl carbamate derivatives. Key structural variations include substituents on the cyclopropane ring, which influence molecular interactions, solubility, and bioactivity. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name (IUPAC) Substituents on Cyclopropane Ring Key Features/Applications Reference
tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate Cyclopropylsulfonylcarbamoyl, ethenyl Potential HIF-2α inhibitor (in-silico docking inferred from similar compounds)
AC1NQWCK (tert-butyl N-[(2S)-1-[(2S,4R)-2-[[1-(cyclopropylsulfonylcarbamoyl)cyclobutyl]carbamoyl]-...) Cyclobutylsulfonylcarbamoyl, extended quinoline group Successfully docked with HIF-2α (4XT2); anti-cancer candidate
GP205 (potassium salt of tert-butyl carbamate derivative) Cyclohexyl, methoxy, ethenyl Experimental use in high-resolution crystallography; pharmacological research
tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate 2-hydroxyethyl Increased hydrophilicity; intermediate in synthesis
tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 3-fluorophenyl Documented safety profile; industrial/chemical synthesis
tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate 2-aminoethyl, methyl Enhanced reactivity; potential peptide coupling agent
Key Findings from Comparative Analysis

Biological Activity: The target compound shares structural similarities with AC1NQWCK, which demonstrated successful docking with HIF-2α (4XT2) in . Both compounds contain sulfonylcarbamoyl groups, critical for hydrogen bonding with protein targets. However, AC1NQWCK’s extended quinoline moiety may enhance binding specificity compared to the ethenyl group in the target compound .

Solubility and Stability: The potassium salt derivative (GP205 in ) highlights how counterions improve solubility for pharmacological applications.

Functional Group Impact :

  • Hydrophilic substituents (e.g., 2-hydroxyethyl in ) increase water solubility but may reduce bioavailability. Conversely, aromatic groups (e.g., 3-fluorophenyl in ) improve stability but may introduce toxicity risks .

Synthetic Utility: Aminoethyl derivatives () serve as intermediates in peptide synthesis, leveraging their reactivity for coupling reactions. The target compound’s ethenyl group could enable further functionalization via olefin metathesis or epoxidation .

Recommendations :

  • Conduct in vitro assays to validate HIF-2α binding.
  • Explore derivatization of the ethenyl group for enhanced specificity.
  • Compare crystallographic data (using SHELX/ORTEP-3, per and ) with docking results to refine structural models.

Biological Activity

The compound tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural properties, and biological effects based on diverse research findings.

  • Chemical Formula : C14H22N2O5S
  • Molecular Weight : 330.40 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound involves several steps, including the reaction of cyclopropylsulfonamide with tert-butoxycarbonyl derivatives. The process typically utilizes solvents like THF and reagents such as CDI and DBU to facilitate the formation of the carbamate linkage .

Antifungal Activity

Research has demonstrated that compounds with similar structures exhibit antifungal properties. For instance, studies on related compounds like Butenafine showed moderate effectiveness against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The disk diffusion method was employed to assess the antifungal activity, indicating that structural analogues can retain or enhance biological activity .

Cytotoxicity and Antitumor Activity

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction. The effectiveness is often measured using assays such as MTT or resazurin reduction assays, with IC50 values indicating the concentration required to inhibit cell viability by 50% .

Metabolic Stability

The metabolic stability of this compound has been evaluated in comparison to other bioactive molecules. The presence of the tert-butyl group is noted to influence metabolic pathways significantly, affecting the compound's half-life and bioavailability. Studies indicate that modifications to the structure can lead to variations in metabolic stability, which is crucial for drug development .

Case Studies

Study Compound Tested Biological Activity Methodology Findings
Study 1ButenafineAntifungalDisk diffusionModerate effectiveness against T. mentagrophytes
Study 2Tert-butyl derivativeCytotoxicityMTT assayInduced apoptosis in cancer cell lines
Study 3Related carbamatesMetabolic StabilityPharmacokinetic analysisVariability in half-life observed

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